N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H17F3N6O6S and its molecular weight is 514.44. The purity is usually 95%.
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Scientific Research Applications
Structure Activity Relationship Studies
- The study by Kumudha (2016) explores various heterocyclic derivatives, including thiadiazoles and oxadiazoles, for their anticonvulsant, CNS depressant activities, and neurotoxicity. It also examines the structure-activity relationship (SAR) of these compounds, which could be relevant for understanding the properties of the compound Structure Activity Relationship Studies of 5-Membered Heterocyclic Derivatives.
NMR Studies of Novel Derivatives
- Li Ying-jun (2012) conducted an NMR study on a novel oxadiazole derivative containing a benzimidazole moiety. This research provides insights into the structural elucidation of similar compounds through NMR techniques, which could be applicable for the compound An NMR Study of A Novel 1,3,4-Oxadiazole Derivative Containing Benzimidazole Moiety.
Antimicrobial Applications
- Ansari and Lal (2009) synthesized new benzimidazole derivatives, including azetidinones, and evaluated them for antimicrobial activity. This suggests potential antimicrobial applications for similar heterocyclic compounds Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O2S.C2H2O4/c1-9-23-24-16(29-9)21-13(27)8-26-6-11(7-26)15-22-14(25-28-15)10-3-2-4-12(5-10)17(18,19)20;3-1(4)2(5)6/h2-5,11H,6-8H2,1H3,(H,21,24,27);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKUTDBDQQXHKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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